molecular formula C23H22FN5O B2980448 4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775364-98-1

4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2980448
CAS No.: 1775364-98-1
M. Wt: 403.461
InChI Key: NVFPPSPRAGVGSG-UHFFFAOYSA-N
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Description

4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on this compound, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and the biological system being studied. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-pyrazolo[1,5-a]pyrazine-2-carboxamide
  • 4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid

Uniqueness

The uniqueness of 4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide lies in its specific substitution pattern and the presence of the pyrazolo[1,5-a]pyrazine core. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O/c1-15-9-10-18(11-19(15)24)26-23(30)20-12-21-22(25-16(2)13-29(21)27-20)28(3)14-17-7-5-4-6-8-17/h4-13H,14H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFPPSPRAGVGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN3C=C(N=C(C3=C2)N(C)CC4=CC=CC=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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